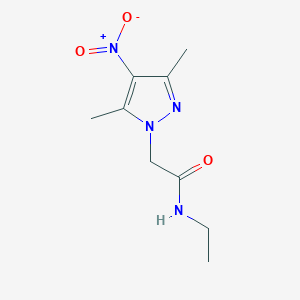![molecular formula C11H14N4OS B14914378 n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .
Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Scientific Research Applications
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has been studied for its potential as an inhibitor of various enzymes and biological pathways.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4(3H)-one
- 2-Amino-thiophene-3-carboxylate derivatives
Uniqueness
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to other thienopyrimidine derivatives. Its potential as a versatile building block for synthesizing more complex molecules further highlights its importance in scientific research .
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-propan-2-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)15-9(16)5-12-10-8-3-4-17-11(8)14-6-13-10/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI Key |
FJUWCPCKUGAAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)





![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)



